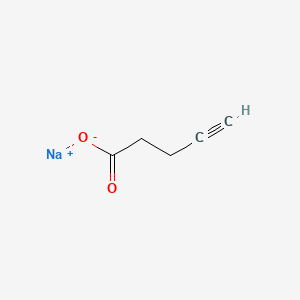

Sodium 4-pentynoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Sodium 4-pentynoate often involves the interaction of sodium salts with organic precursors. For instance, studies on sodium propynoate synthesis reveal methodologies that might be adaptable for Sodium 4-pentynoate, involving the reaction of propynoic acid with sodium hydroxide in an appropriate solvent, such as methanol, to yield the desired sodium salt of the acetylenic compound (Jaufmann et al., 2000).

Molecular Structure Analysis

The molecular structure of Sodium 4-pentynoate, like related sodium salts, is expected to exhibit characteristics that facilitate its reactivity and interaction with other molecules. For example, the crystal structure analysis of sodium propynoate provides insights into how the sodium ion's coordination might influence the reactivity of Sodium 4-pentynoate (Jaufmann et al., 2000).

Chemical Reactions and Properties

Sodium 4-pentynoate's chemical reactivity is an area of interest. Studies on similar sodium organics, such as the inactivation mechanisms of enzymes by acetylenic compounds, shed light on the potential reactivity of Sodium 4-pentynoate (Johnson et al., 1997). These insights highlight the compound's ability to participate in unique chemical transformations, contributing to its utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of Sodium 4-pentynoate, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on Sodium 4-pentynoate are scarce, analogous compounds offer a basis for understanding its behavior in different environments and under varying conditions.

Chemical Properties Analysis

Sodium 4-pentynoate's chemical properties, including its acidity, basicity, and reactivity towards different chemical agents, are essential for its application in synthetic chemistry and materials science. Research on related compounds, such as the synthesis and reactivity of sodium salts with organic functionalities, provides a foundational understanding of how Sodium 4-pentynoate might behave under chemical synthesis conditions (Yang et al., 2010).

Aplicaciones Científicas De Investigación

Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation : Sodium 4-pentynoate is used in the study of protein acetylation. It can be metabolically incorporated onto cellular proteins for profiling acetylated proteins in different cell types. This approach aids in identifying new candidate acetylated proteins and specific sites of lysine acetylation (Yang, Ascano, & Hang, 2010).

Sodium and Sodium‐Ion Batteries 50 Years of Research

: This research presents an overview of sodium batteries, indicating the potential use of sodium compounds like Sodium 4-pentynoate in energy storage and battery technology (Delmas, 2018).

The Modified Extended Hansen Method : This study explores the solubility parameters of sodium salts in drug formulation. Sodium alters the physical properties of drugs, and understanding these parameters can help predict adhesion properties, which may be relevant for compounds like Sodium 4-pentynoate (Bustamante, Peña, & Barra, 2000).

Sodium Reduction and Its Effect on Food Safety, Food Quality, and Human Health : This research discusses the importance of sodium in food preservation and flavor enhancement, suggesting a potential use of Sodium 4-pentynoate in food-related applications (Doyle & Glass, 2010).

Biomedical Applications of Sodium MRI in Vivo : This paper presents the use of sodium in biomedical imaging, specifically in sodium MRI. Sodium 4-pentynoate could potentially be involved in such applications to provide biochemical information on tissue viability and function (Madelin & Regatte, 2013).

Sodium Benzoate‐Mediated Cytotoxicity in Mammalian Cells : Although this study focuses on Sodium Benzoate, it highlights the broader implications of sodium compounds in cellular studies, possibly relevant to Sodium 4-pentynoate (Park et al., 2011).

Direcciones Futuras

Propiedades

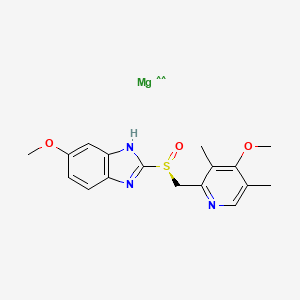

IUPAC Name |

sodium;pent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIICCMJXWKGSG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735352 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-pentynoate | |

CAS RN |

101917-30-0 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

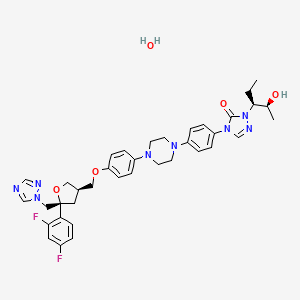

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)

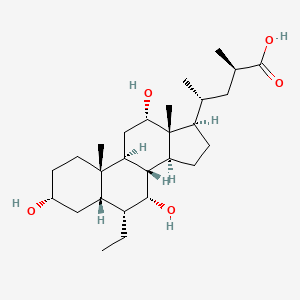

![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)

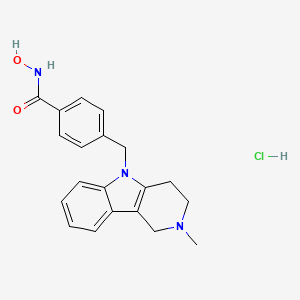

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)